molecular formula C11H20O4 B14320804 Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester CAS No. 112473-15-1

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester

Katalognummer: B14320804
CAS-Nummer: 112473-15-1
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: WKFQQMXEFKTGCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester is an organic compound with a complex structure It is a derivative of pentanedioic acid, featuring additional methyl and ethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester typically involves esterification reactions. One common method is the reaction of pentanedioic acid with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: This can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentanedioic acid, ethyl methyl ester: Similar structure but lacks the additional methyl and ethyl groups.

    Pentanedioic acid, diethyl ester: Contains two ethyl groups instead of the mixed ester groups.

    Pentanedioic acid, 2-methyl-: Features a single methyl group substitution.

Uniqueness

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester is unique due to its specific arrangement of methyl and ethyl groups, which can influence its reactivity and applications. This structural uniqueness can make it more suitable for certain specialized applications compared to its simpler analogs.

Eigenschaften

CAS-Nummer

112473-15-1

Molekularformel

C11H20O4

Molekulargewicht

216.27 g/mol

IUPAC-Name

5-O-ethyl 1-O-methyl 2,2,3-trimethylpentanedioate

InChI

InChI=1S/C11H20O4/c1-6-15-9(12)7-8(2)11(3,4)10(13)14-5/h8H,6-7H2,1-5H3

InChI-Schlüssel

WKFQQMXEFKTGCM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C)C(C)(C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.